5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid
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Overview
Description
5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a phenylethyl carbamoyl group, and a hydroxybenzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core benzoic acid structure, followed by the introduction of the cyano and phenylethyl carbamoyl groups through various organic reactions. Common reagents used in these steps include cyanogen bromide, phenylethylamine, and suitable catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and phenylethyl carbamoyl moiety can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The hydroxybenzoic acid structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Shares the hydroxybenzoic acid structure but lacks the cyano and phenylethyl carbamoyl groups.
Benzamide Derivatives: Similar in having an amide group but differ in the specific substituents and overall structure.
Uniqueness
5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
5-[2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-12-15(10-14-6-7-17(22)16(11-14)19(24)25)18(23)21-9-8-13-4-2-1-3-5-13/h1-7,10-11,22H,8-9H2,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXTUOISXPLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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